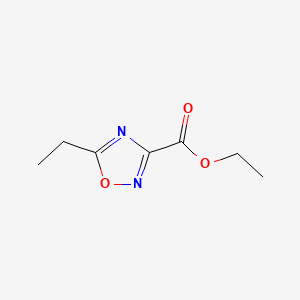

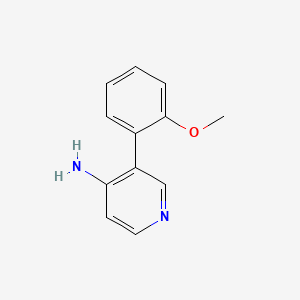

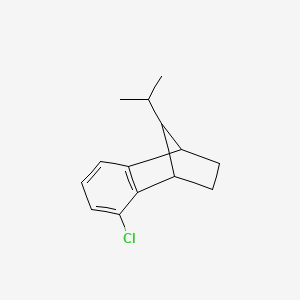

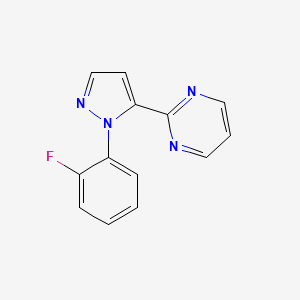

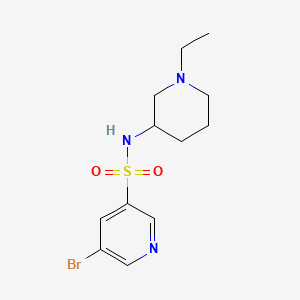

![molecular formula C30H20ClN B580544 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole CAS No. 1219821-48-3](/img/structure/B580544.png)

9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

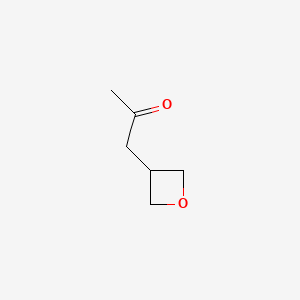

9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole, also known as BCZ-051, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole involves its ability to act as an electron-transporting material in optoelectronic devices. In OLEDs, this compound facilitates the transfer of electrons from the cathode to the emitting layer, resulting in the emission of light. In OPVs, this compound helps to transport electrons from the active layer to the electrode, contributing to the generation of electricity.

Biochemical and Physiological Effects:

As this compound is primarily used in optoelectronic devices, there is limited research on its biochemical and physiological effects. However, some studies have reported that this compound exhibits low toxicity and biocompatibility, making it a potential candidate for biomedical applications such as bioimaging and biosensing.

Advantages and Limitations for Lab Experiments

The advantages of using 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole in lab experiments include its high purity, stability, and reproducibility. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the research and development of 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole. These include:

1. Exploring the potential of this compound for biomedical applications such as bioimaging and biosensing.

2. Investigating the use of this compound in other optoelectronic devices such as lasers and sensors.

3. Developing more efficient and cost-effective synthesis methods for this compound.

4. Studying the effects of this compound on the environment and developing strategies for its safe disposal.

Conclusion:

In conclusion, this compound is a novel compound that has shown promising results in various fields such as optoelectronics and organic electronics. Its high purity, stability, and reproducibility make it a potential candidate for future research and development. However, further studies are needed to explore its potential applications and to develop more efficient and cost-effective synthesis methods.

Synthesis Methods

The synthesis of 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole involves a multistep process that starts with the reaction of 4-chlorobenzaldehyde and 9-phenylcarbazole in the presence of a base to form an intermediate product. This intermediate product is then reacted with 4-bromobiphenyl in the presence of a palladium catalyst to produce this compound. The purity of the compound is then confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole has been studied for its potential applications in various fields such as optoelectronics, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). In optoelectronics, this compound has been used as a blue emitter in OLEDs, exhibiting high efficiency and stability. In OPVs, this compound has been used as an electron-transporting material, showing promising results in enhancing the performance of the devices.

properties

IUPAC Name |

3-(4-chlorophenyl)-9-(4-phenylphenyl)carbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20ClN/c31-25-15-10-23(11-16-25)24-14-19-30-28(20-24)27-8-4-5-9-29(27)32(30)26-17-12-22(13-18-26)21-6-2-1-3-7-21/h1-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPKBZCKNXOFDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC=C(C=C5)Cl)C6=CC=CC=C63 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856812 |

Source

|

| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219821-48-3 |

Source

|

| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-Chloro-2-methoxyphenyl)-2-(10-(morpholine-4-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B580464.png)

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B580471.png)

![[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine](/img/structure/B580474.png)